(S)-(+)-1,2-Propanediol
Overview
Description
(S)-propane-1,2-diol is a propane-1,2-diol. It has a role as a human metabolite and an Escherichia coli metabolite. It is an enantiomer of a (R)-propane-1,2-diol.
(S)-propane-1,2-diol is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
(S)-Propane-1,2-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-1,2-Propanediol is a natural product found in Homo sapiens with data available.
Mechanism of Action
Target of Action
S-1,2-Propanediol, also known as (S)-propane-1,2-diol, primarily targets the enzymes Isocitrate dehydrogenase [NADP] and Sigma factor SigB regulation protein RsbQ in Bacillus subtilis . These enzymes play crucial roles in various metabolic processes within the organism.
Mode of Action
This interaction can influence various biochemical processes within the organism .
Biochemical Pathways
S-1,2-Propanediol is involved in several biochemical pathways. For its biosynthesis from L-fucose or L-rhamnose, four key enzymes are involved: L-fucose/rhamnose isomerase (fucI / rhaA), L-fuculokinase/rhamnulokinase (fucK / rhaB), L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . These enzymes catalyze a series of reactions that lead to the production of S-1,2-Propanediol .
Pharmacokinetics
It is known that the compound is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations .
Result of Action
The molecular and cellular effects of S-1,2-Propanediol’s action are largely dependent on its interaction with its targets and its role in the biochemical pathways it is involved in. It is known to be used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and more .
Action Environment
The action, efficacy, and stability of S-1,2-Propanediol can be influenced by various environmental factors. Furthermore, the compound’s action can also be affected by the specific conditions under which it is used, such as the pH, temperature, and presence of other substances .
Biochemical Analysis
Biochemical Properties
S-1,2-Propanediol: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in engineered Escherichia coli strains, S-1,2-propanediol is produced from glucose through a novel artificial pathway that converts L-lactic acid to S-1,2-propanediol. This pathway involves enzymes such as L-lactate dehydrogenase from Bacillus coagulans and pyruvate decarboxylase . The interaction of S-1,2-propanediol with these enzymes is crucial for its production and function in biochemical processes.
Cellular Effects
S-1,2-Propanediol: influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the production of S-1,2-propanediol from glucose involves the regulation of metabolic pathways and the expression of specific genes that encode for enzymes involved in its synthesis . This regulation ensures the efficient production and utilization of S-1,2-propanediol within the cells.
Molecular Mechanism
The molecular mechanism of S-1,2-Propanediol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of S-1,2-propanediol in engineered Escherichia coli strains involves the inhibition of branch metabolic pathways and the activation of the lactate transformation pathway . This process is facilitated by the binding interactions of S-1,2-propanediol with specific enzymes, which regulate its synthesis and function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-1,2-Propanediol change over time. The stability and degradation of S-1,2-propanediol are important factors that influence its long-term effects on cellular function. Studies have shown that the production of S-1,2-propanediol can be optimized by disrupting major carbon-competing pathways and strengthening the lactate transformation pathway . These changes ensure the sustained production and stability of S-1,2-propanediol in laboratory conditions.
Dosage Effects in Animal Models
The effects of S-1,2-Propanediol vary with different dosages in animal models. High doses of S-1,2-propanediol may lead to toxic or adverse effects, while optimal dosages can enhance its beneficial properties. Studies on the dosage effects of S-1,2-propanediol in animal models are essential to determine the threshold levels and ensure its safe and effective use .
Metabolic Pathways
S-1,2-Propanediol: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis and utilization. For instance, the production of S-1,2-propanediol from glucose in engineered Escherichia coli strains involves the methylglyoxal bypass pathway and the lactate transformation pathway . These pathways ensure the efficient conversion of substrates into S-1,2-propanediol and regulate its metabolic flux.
Transport and Distribution
The transport and distribution of S-1,2-Propanediol within cells and tissues involve specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of S-1,2-propanediol in target cells and tissues. The efficient transport and distribution of S-1,2-propanediol are crucial for its function and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of S-1,2-Propanediol affects its activity and function. Targeting signals and post-translational modifications direct S-1,2-propanediol to specific compartments or organelles within the cells. These localization mechanisms ensure the proper functioning of S-1,2-propanediol in biochemical reactions and cellular processes .
Properties
IUPAC Name |
(2S)-propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009430 | |
Record name | (+)-1,2-Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |
Record name | (S)-(+)-1,2-Propanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10985 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (S)-Propane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4254-15-3 | |
Record name | (+)-1,2-Propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-propane-1,2-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-1,2-Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYLENE GLYCOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Propane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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